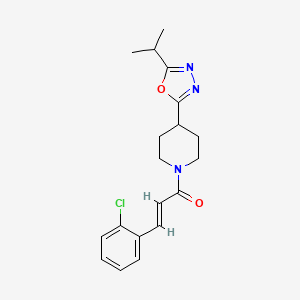
(E)-3-(2-chlorophenyl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-chlorophenyl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H22ClN3O2 and its molecular weight is 359.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(2-chlorophenyl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one, also known by its CAS number 1211993-77-9, is a compound that incorporates a 1,3,4-oxadiazole moiety. This class of compounds has garnered attention for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
The molecular formula of this compound is C19H22ClN3O2, with a molecular weight of 359.8 g/mol. It features a chlorophenyl group and a piperidine derivative linked to an oxadiazole ring, which is significant for its biological interactions.
Research indicates that 1,3,4-oxadiazole derivatives can exhibit multiple mechanisms of action against cancer cells. These include:
- Inhibition of Enzymatic Activity : Compounds containing the oxadiazole ring have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Studies have demonstrated that these compounds can increase the expression levels of pro-apoptotic factors like p53 and activate caspase pathways in cancer cells .
Biological Activity Data
The following table summarizes the biological activity data available for this compound based on available literature:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 |
| A549 | 0.12 - 2.78 | Inhibition of cell proliferation |
| A375 | Similar to Tamoxifen | Apoptotic pathway activation |
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of various oxadiazole derivatives, including our compound of interest. The results indicated that it exhibited significant cytotoxic effects against the MCF-7 breast cancer cell line with an IC50 value comparable to Tamoxifen . The study employed Western blot analysis to confirm the activation of apoptotic pathways through increased p53 expression.
Study 2: Molecular Docking Studies
Molecular docking studies revealed strong hydrophobic interactions between the oxadiazole derivatives and target proteins involved in cancer progression. The compound demonstrated binding affinities that suggest its potential as a lead compound for further drug development .
科学研究应用
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which incorporates a piperidine ring and an oxadiazole moiety. Its molecular formula is C19H22ClN3O, and it exhibits properties that make it suitable for various biological applications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to (E)-3-(2-chlorophenyl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
Anticancer Properties
Research has also highlighted the potential anticancer applications of this compound. The incorporation of the oxadiazole ring is believed to enhance the cytotoxicity against cancer cell lines. A study demonstrated that similar compounds induced apoptosis in cancer cells through the activation of specific signaling pathways .
Neuroprotective Effects
The piperidine component has been linked to neuroprotective effects, making the compound a candidate for treating neurodegenerative diseases. Preliminary findings suggest that it may help in mitigating the effects of oxidative stress in neuronal cells, thereby offering therapeutic potential for conditions like Alzheimer's disease .
Development of Drug Candidates
The synthesis of this compound has been explored for its formulation into drug candidates targeting metabolic disorders and central nervous system diseases. Its ability to interact with specific biological targets makes it a valuable compound for further development .
Case Study 1: Antimicrobial Efficacy
A study published in the Oriental Journal of Chemistry evaluated new derivatives of oxadiazoles for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against S. aureus and E. coli .
Case Study 2: Anticancer Activity
In another investigation reported in RSC Advances, derivatives containing oxadiazole rings were tested for their anticancer properties. The study concluded that these compounds could effectively induce apoptosis in various cancer cell lines through mitochondrial pathways .
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-13(2)18-21-22-19(25-18)15-9-11-23(12-10-15)17(24)8-7-14-5-3-4-6-16(14)20/h3-8,13,15H,9-12H2,1-2H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWQXIQCGYAKOI-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













